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Compound of Interest

Compound Name: 5-Methylquinoxaline

Cat. No.: B1213170 Get Quote

Introduction

5-Methylquinoxaline (C9H8N2) is a bicyclic heteroaromatic compound, structurally

characterized by a benzene ring fused to a pyrazine ring, with a methyl group substitution at

the C-5 position.[1][2] This compound is found in certain natural products, such as Coffea

arabica, and is utilized as a flavoring agent in the food industry.[1][2] A thorough understanding

of its spectroscopic properties is crucial for its identification, characterization, and quality

control in research and industrial applications. This guide provides a detailed overview of the

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-
Methylquinoxaline, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 5-Methylquinoxaline, both ¹H and ¹³C NMR provide diagnostic signals for its

unique structure.

Data Presentation
Table 1: ¹H NMR Spectroscopic Data for 5-Methylquinoxaline
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not explicitly

found in search

results

Table 2: ¹³C NMR Spectroscopic Data for 5-Methylquinoxaline

Chemical Shift (δ) ppm Assignment

Data not explicitly found in search results

Note: Specific, peer-reviewed chemical shift and coupling constant values were not available in

the aggregated search results. The tables are provided as a template. Data is available on

platforms like SpectraBase and ChemicalBook and can be sourced from suppliers like Sigma-

Aldrich.[1][3][4]

Experimental Protocol: NMR Spectroscopy
A general procedure for obtaining NMR spectra of quinoxaline derivatives is as follows:

Sample Preparation: A sample of 5-Methylquinoxaline (typically 5-10 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.[3][5]

Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical

shifts to 0 ppm.[5]

Instrumentation: The spectrum is acquired on a high-field NMR spectrometer, such as a 400

MHz instrument.[5]

Data Acquisition: For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-

decoupled spectra are typically acquired to simplify the spectrum to single lines for each

unique carbon atom.[6]

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to

generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied,

and the chemical shifts are referenced to the internal standard.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation at various frequencies corresponding to molecular

vibrations.

Data Presentation
Table 3: FT-IR Spectroscopic Data for 5-Methylquinoxaline

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch[7][8][9]

3000-2850 Strong
Alkyl C-H stretch (from methyl

group)[10]

1600-1475 Medium-Weak
Aromatic C=C ring

stretching[7][8][9][10]

~1580 Strong
C=N stretching of the pyrazine

ring[11]

900-675 Strong
Aromatic C-H out-of-plane

bending[7]

Note: These are characteristic ranges for the functional groups present in 5-
Methylquinoxaline. Specific peak values can be obtained from databases like PubChem and

SpectraBase, which list spectra from sources such as Bio-Rad Laboratories and TCI

Chemicals.[1][12]

Experimental Protocol: FT-IR Spectroscopy
The FT-IR spectrum of 5-Methylquinoxaline, which is a liquid at room temperature, can be

obtained using the following methods:[1]

Sample Preparation (Neat): A drop of the liquid sample is placed between two salt plates

(e.g., NaCl or KBr) to create a thin film.
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Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, a drop of the

sample is placed directly onto the ATR crystal (e.g., diamond).[1] This technique requires

minimal sample preparation.

Instrumentation: The spectrum is recorded using an FT-IR spectrometer, such as a Bruker

Tensor 27 FT-IR.[1]

Data Acquisition: The sample is scanned with infrared radiation over a typical range of 4000-

400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the

sample spectrum.

Data Processing: The resulting interferogram is Fourier transformed to produce the IR

spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based

on their mass-to-charge ratio (m/z). It provides information about the molecular weight and

elemental composition of a compound, as well as its structure through fragmentation patterns.

Data Presentation
Table 4: Mass Spectrometry Data for 5-Methylquinoxaline

m/z Relative Intensity Assignment

144 High Molecular Ion [M]⁺•[1][13]

143 Moderate [M-H]⁺[1]

117 Moderate [M-HCN]⁺•

90 High [M-HCN-HCN]⁺• or [C₇H₆]⁺•[1]

Note: The fragmentation pattern is characteristic of quinoxaline derivatives, often involving the

loss of HCN from the pyrazine ring.

Experimental Protocol: Mass Spectrometry
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Electron Ionization (EI) coupled with Gas Chromatography (GC) is a common method for the

analysis of volatile small molecules like 5-Methylquinoxaline.

Sample Introduction (GC-MS): The sample is injected into a gas chromatograph, where it is

vaporized and separated from other components in a capillary column. The separated 5-
Methylquinoxaline then enters the mass spectrometer.

Ionization (Electron Ionization - EI): In the ion source, the gaseous molecules are bombarded

with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to

form a radical cation, known as the molecular ion [M]⁺•.[14] This high energy also causes the

molecular ion to fragment.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their m/z ratio.

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the

relative abundance of ions against their m/z ratio.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 5-Methylquinoxaline.
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Caption: A flowchart of the general experimental workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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